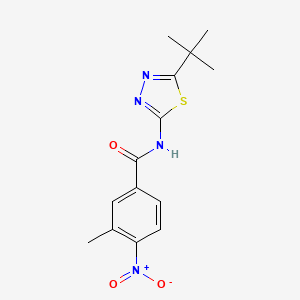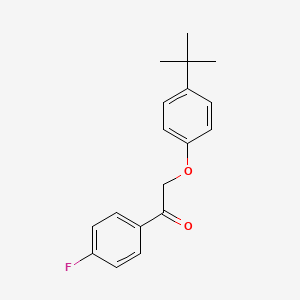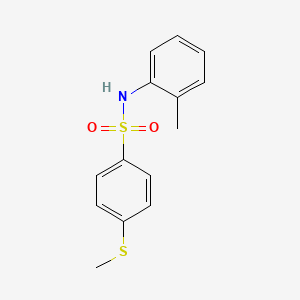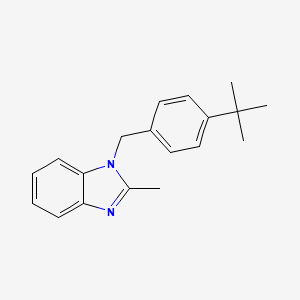![molecular formula C12H7F3N2O4 B5792918 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5792918.png)
5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for the treatment of Chagas disease and African trypanosomiasis. Nifurtimox is a synthetic compound that was first developed in the 1960s, and it has been used extensively in the treatment of these parasitic diseases.
Mecanismo De Acción
The mechanism of action of 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that damage the DNA and other biomolecules of the parasite. Nifurtimox is also believed to disrupt the electron transport chain in the mitochondria of the parasite, leading to the production of ROS.
Biochemical and Physiological Effects:
Nifurtimox has been shown to have a variety of biochemical and physiological effects on the parasite. These include the inhibition of DNA synthesis, disruption of the electron transport chain, and the generation of ROS. Nifurtimox has also been shown to have immunomodulatory effects, including the stimulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nifurtimox has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-established mechanism of action and has been extensively studied for its antiprotozoal activity. However, 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide also has several limitations. It has a narrow therapeutic window and can cause toxicity in humans. It is also not effective against all strains of the parasites that cause Chagas disease and African trypanosomiasis.
Direcciones Futuras
There are several future directions for research on 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide. One area of research is the development of new nitrofuran derivatives that have improved activity against the parasites that cause Chagas disease and African trypanosomiasis. Another area of research is the investigation of the immunomodulatory effects of 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide and its potential use in the treatment of other diseases. Finally, there is a need for further research on the mechanism of action of 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide and its interactions with other drugs and biomolecules.
Métodos De Síntesis
Nifurtimox is synthesized from 5-nitro-2-furaldehyde, which is reacted with 2-amino-4-trifluoromethylphenol in the presence of a reducing agent such as sodium dithionite. The resulting product is 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide, which is then purified and crystallized.
Aplicaciones Científicas De Investigación
Nifurtimox has been extensively studied for its antiprotozoal activity against Chagas disease and African trypanosomiasis. In addition to its use as a drug, 5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been used as a research tool for studying the mechanism of action of nitrofuran derivatives. Nifurtimox has been shown to have activity against other parasitic diseases, including leishmaniasis and malaria.
Propiedades
IUPAC Name |
5-nitro-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O4/c13-12(14,15)7-3-1-2-4-8(7)16-11(18)9-5-6-10(21-9)17(19)20/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXCEUIAOIFZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B5792840.png)
![isobutyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5792841.png)


![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5792869.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
![7-(2-furyl)-8-(2-methoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5792879.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine](/img/structure/B5792892.png)


![N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5792917.png)
![ethyl 2-[(ethylsulfonyl)amino]benzoate](/img/structure/B5792926.png)